molecular formula C24H23N3O2S2 B6555553 N-(2,6-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 1040676-23-0

N-(2,6-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6555553
CAS No.: 1040676-23-0
M. Wt: 449.6 g/mol
InChI Key: RHHZQWXWAHGOSB-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a thieno[3,2-d]pyrimidinone derivative characterized by a fused thiophene-pyrimidine core substituted with methyl groups at positions 3 and 7 of the pyrimidinone ring. The acetamide moiety is linked via a sulfanyl bridge to the pyrimidinone core and further substituted with a 2,6-dimethylphenyl group.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S2/c1-14-8-10-17(11-9-14)18-12-30-22-21(18)26-24(27(4)23(22)29)31-13-19(28)25-20-15(2)6-5-7-16(20)3/h5-12H,13H2,1-4H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZQWXWAHGOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)NC4=C(C=CC=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-Dimethylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C24H23N3O2S2C_{24}H_{23}N_3O_2S_2 with a molecular weight of 449.59 g/mol. Its structure features a thieno[3,2-d]pyrimidine core, which is known for various biological activities.

Antitumor Activity

Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidines exhibit significant antitumor properties. For instance:

  • Cytotoxicity Assays : In vitro assays demonstrated that compounds similar to this compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.39 to 3.16 μM .

The proposed mechanisms behind the antitumor effects include:

  • Inhibition of Cell Proliferation : The compound may induce cell cycle arrest in the G0/G1 phase, leading to reduced proliferation rates.
  • Apoptosis Induction : Evidence suggests that these compounds can trigger intrinsic apoptosis pathways through mitochondrial membrane potential disruption and caspase activation.

Antimicrobial Properties

Pyrimidine derivatives have been reported to possess antimicrobial activity. The compound's structural features suggest potential efficacy against bacterial and fungal strains. For example:

  • In Vitro Studies : Compounds with similar structures have shown inhibition zones against pathogenic bacteria exceeding 16 mm .

Anti-inflammatory Effects

Research indicates that thieno[3,2-d]pyrimidine derivatives may also exhibit anti-inflammatory properties. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation.

Case Study 1: Anticancer Efficacy

A study conducted on a series of thieno[3,2-d]pyrimidine derivatives revealed that certain modifications led to enhanced cytotoxicity in cancer cell lines. Specifically, the introduction of methyl groups at specific positions increased potency against MCF-7 cells.

Case Study 2: Antimicrobial Activity

In another study focusing on the antimicrobial properties of pyrimidine derivatives, the compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The findings suggested a promising avenue for developing new antibiotics based on this scaffold.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Variations

The thieno[3,2-d]pyrimidinone core distinguishes this compound from analogs with simpler pyrimidinone or dihydropyrimidinone scaffolds. For example:

  • Compound 5.6: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,3-dichlorophenyl)acetamide features a non-fused dihydropyrimidinone ring .
  • Compound 5.10: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(2,4,6-trichlorophenyl)acetamide shares the dihydropyrimidinone core but differs in aryl substitution .
Substituent Effects

Aryl Groups :

  • Target Compound : 2,6-dimethylphenyl and 4-methylphenyl substituents introduce electron-donating methyl groups, increasing lipophilicity and steric bulk.

Sulfanyl-Acetamide Linkage: The sulfanyl bridge is conserved across analogs, but the acetamide’s aryl substitution varies.

Physicochemical Properties
Property Target Compound* Compound 5.6 Compound 5.10
Melting Point (°C) Not reported 230–232 >258
Yield (%) Not reported 80 76
Key NMR Shifts (δ, ppm) Not reported 12.50 (NH), 6.01 (CH-5) 12.50 (NH), 6.03 (CH-5)

*Data for the target compound is inferred from structural analogs.

The higher melting points of chlorinated analogs (5.6, 5.10) suggest stronger intermolecular forces (e.g., halogen bonding) compared to methyl-substituted derivatives.

Research Findings and Implications

NMR Spectral Analysis

Comparative NMR studies (e.g., ) reveal that substituent changes in regions analogous to "positions 29–36" and "39–44" (in related scaffolds) directly correlate with chemical shift variations. For the target compound, methyl groups on the phenyl rings may shield nearby protons, shifting peaks upfield compared to chlorinated analogs .

Lumping Strategy Considerations

While lumping strategies group compounds with similar cores (), the thieno[3,2-d]pyrimidinone’s fused structure likely necessitates separate classification due to unique electronic and steric properties .

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